Phenol oxazoline

Vue d'ensemble

Description

Phenol oxazoline (PO) is an important class of compounds that have a wide range of applications in the fields of synthetic organic chemistry, biochemistry and materials science. PO molecules are cyclic molecules containing an oxazoline ring and a phenol group, and are known for their unique properties such as high stability, low reactivity and low toxicity. PO molecules have been used in various fields including drug delivery, catalysis, and material science.

Applications De Recherche Scientifique

Protein Measurement Techniques

Phenol oxazoline has been instrumental in biochemical research, particularly in protein measurement. Since 1951, the Folin phenol reagent, involving this compound, has been used for protein determination in various biological samples. It offers sensitivity and simplicity, although its use requires careful consideration of pH, reaction time, and concentration of reactants to mitigate interference from other substances (Lowry et al., 1951).

Coordination Chemistry and Catalysis

This compound compounds are significant in coordination chemistry and catalysis. Research in 2013 highlighted their role in materials containing a phenol unit connected to an oxazoline ring, both chiral and achiral. These materials have shown utility in carbon-carbon bond-forming processes and other catalytic reactions (Taghvaee & Gossage, 2013).

Synthesis of Natural Products

This compound chemistry has contributed to the total synthesis of complex natural products. An example is the synthesis of tricyclic azaspirane derivatives of tyrosine, such as FR901483 and TAN1251C, where the oxidative cyclization of a phenolic 3-arylpropionamide to a spirolactam was a key step facilitated by oxazoline chemistry (Ousmer et al., 2001).

Oxorhenium(V) Complexes

Oxorhenium(V) complexes with phenolate-oxazoline ligands have been studied for their O-atom-transfer reactivity. These complexes demonstrate significant catalytic activities, influenced by their isomeric forms, in the reduction of perchlorate salt with organic sulfides (Schachner et al., 2014).

Mécanisme D'action

Target of Action

Phenol Oxazoline, like other oxazoline derivatives, has been found to exhibit a wide spectrum of biological activities . , and they have been used in the synthesis of various medicinal compounds.

Mode of Action

Oxazoline-based antimicrobial polymers have been shown to disrupt cell membranes and potentially interact with bacterial dna

Biochemical Pathways

Phenolic compounds, which include this compound, are known to be biosynthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds.

Pharmacokinetics

The synthesis of oxazolines has been reported, suggesting that these compounds can be prepared in a stereospecific manner . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

Oxazoline derivatives have been reported to have various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects

Action Environment

The synthesis of oxazolines has been reported to be carried out under specific conditions , suggesting that the environment might play a role in the action of this compound.

Safety and Hazards

Orientations Futures

There is ongoing research into the use of oxazoline-based compounds in various applications. For instance, a nanoconfinement strategy has been reported to alter the carbon transfer pathway of phenol removal from ring opening route to oligomerization route . This could represent a new technology for the coatings industry .

Analyse Biochimique

Biochemical Properties

Phenol oxazoline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can enhance its catalytic properties. This compound interacts with enzymes such as oxidases and hydrolases, facilitating redox reactions and hydrolysis processes. These interactions are primarily driven by the compound’s ability to donate and accept electrons, as well as its capacity to form hydrogen bonds with active sites of enzymes .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been shown to inhibit the proliferation of certain cell lines by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of tyrosine kinases by competing with ATP for binding sites, thereby blocking phosphorylation events crucial for cell signaling. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its therapeutic potential and toxicity. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The compound’s localization is often directed by targeting signals and post-translational modifications. For example, this compound can be directed to the mitochondria by specific mitochondrial targeting sequences, where it can influence mitochondrial function and induce apoptosis .

Propriétés

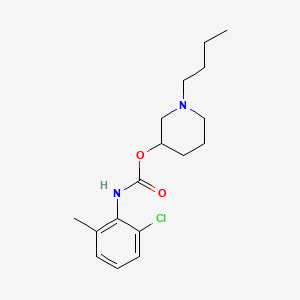

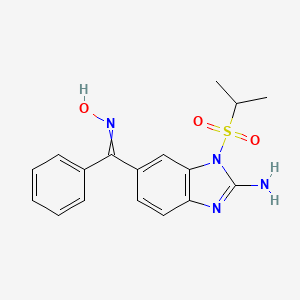

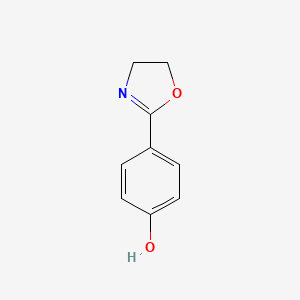

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDUCORJHLMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001989 | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81428-58-2 | |

| Record name | Phenol oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phenol oxazoline interact with human rhinovirus 14 (HRV14), and what are the downstream effects?

A1: Studies show that fragments of antiviral compounds containing this compound bind to the hydrophobic β-barrel (WIN pocket) of the HRV14 capsid protein VP1. [] This binding induces conformational changes in the virus similar to those caused by larger, active antiviral compounds. [] These changes, while providing a small degree of virion stabilization, are unlikely to inhibit viral attachment. []

Q2: Can you provide details on the structural characterization of this compound?

A2: While a specific molecular formula and weight for a general “this compound” structure cannot be provided due to the potential for various substitutions on the phenol ring and oxazoline ring, general structural information can be outlined. This compound compounds contain a phenol group directly attached to an oxazoline ring. Various spectroscopic techniques are employed to characterize these compounds, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , ]

- Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation pattern of the molecule. [, , ]

Q3: What are the catalytic properties and applications of this compound compounds?

A3: this compound ligands, particularly when complexed with metals like rhenium(V), can act as catalysts in various reactions. [] For instance, they have shown activity in:

- Cyclooctene epoxidation: This reaction involves the formation of an epoxide ring on the cyclooctene molecule, which is a valuable intermediate in organic synthesis. []

- Perchlorate reduction: This reaction involves the reduction of perchlorate ions, which are environmental contaminants. []

Q4: How does the structure of this compound relate to its activity (SAR)?

A4: Studies on this compound derivatives, particularly those complexed with metals like rhenium(V), highlight the impact of structural modifications on catalytic activity. [] The presence and position of functional groups on the phenol ring, such as methoxy or nitro groups, directly influence the compound's effectiveness in reactions like cyclooctene epoxidation and perchlorate reduction. [] Furthermore, the stereochemistry of the complex, specifically the arrangement of the oxazoline nitrogen atoms around the metal center (N,N-cis vs. N,N-trans), also impacts catalytic behavior. []

Q5: Has this compound been explored for iron sensing applications?

A5: Yes, researchers have explored the use of this compound as a potential iron sensor, drawing inspiration from naturally occurring microbial siderophores. [, ] Tripodal molecules containing three this compound units have been synthesized as biomimetic analogues of these siderophores. [] These tripodal structures exhibit fluorescence properties that change upon binding iron (III), allowing for the detection of iron in solution. [] The sensitivity of these systems is comparable to some of the best chemosensors based on natural peptide siderophores. []

Q6: What is known about the stability and formulation of this compound compounds?

A6: While specific stability data for a general "this compound" structure is not available in the provided research, it's important to note that stability is influenced by the specific substitutions on the phenol and oxazoline rings, as well as environmental factors.

Q7: Are there any analytical methods used to study this compound?

A7: Yes, various analytical techniques are employed to characterize and study this compound and its derivatives. These include:

- X-ray crystallography: Used to determine the three-dimensional structure of this compound complexes, providing valuable information about bond lengths, angles, and spatial arrangement of atoms. [, , ]

- UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, providing information about its light absorption properties. []

- Electrochemistry (Cyclic Voltammetry): Provides insights into the electron transfer properties and redox behavior of the compound, particularly relevant for studying its catalytic activity. []

Q8: What is the historical context of this compound in scientific research?

A8: this compound and its derivatives have a rich history in various fields of chemistry, including:

- Asymmetric Synthesis: Chiral this compound ligands have played a significant role in developing enantioselective catalytic reactions, earning a prominent place in organic chemistry. [, , ]

- Medicinal Chemistry: this compound scaffolds have been explored in medicinal chemistry due to their potential biological activity. For instance, they have been incorporated into analogs of mycobactins, compounds with potential as iron-chelating therapeutic agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)